ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride
Description
Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is a synthetic indole derivative characterized by a substituted tryptamine backbone. Its structure includes:
- Ethyl carboxylate group at position 2 of the indole ring, enhancing lipophilicity compared to carboxylic acid analogs.
- 2-Aminoethyl substituent at position 3, which may confer receptor-binding properties akin to endogenous neurotransmitters like serotonin.
- Hydrochloride salt, improving aqueous solubility and stability for experimental handling.
Properties
IUPAC Name |
ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h3-6,15H,2,7-8,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEACTYGIRVSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride typically involves several steps. One common method includes the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl indole-2-carboxylate. This intermediate is then reacted with 2-aminoethylamine to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- The compound has shown promise in neuropharmacological studies, where it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known psychoactive substances suggests it could modulate serotonin or dopamine pathways.
- Anticancer Activity :
- Antimicrobial Properties :
Synthesis and Derivatives
The synthesis of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
- Step 1 : Formation of the indole core through cyclization reactions.
- Step 2 : Introduction of the aminoethyl side chain via alkylation.
- Step 3 : Carboxylation to form the final ester product.
Each step requires optimization for yield and purity, emphasizing the importance of reaction conditions and reagents used.
Case Study 1: Neuropharmacological Effects
A study focused on the interaction of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride with serotonin receptors demonstrated significant binding affinity, indicating potential as an antidepressant or anxiolytic agent. The results suggest that further clinical trials could be warranted to assess efficacy in human subjects .
Case Study 2: Anticancer Activity
In vitro evaluations conducted by the National Cancer Institute (NCI) revealed that this compound exhibited a mean growth inhibition rate against cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, similar to other indole derivatives. This binding can modulate neurotransmitter release and influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to indole derivatives with analogous substitutions, focusing on functional groups, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility: The hydrochloride salt of the target compound enhances solubility compared to free-base tryptamines (e.g., 5-Methoxytryptamine) . Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit pH-dependent solubility, limiting utility in non-acidic environments .
Lipophilicity and Bioavailability: The ethyl carboxylate group in the target compound offers intermediate lipophilicity, balancing solubility and membrane permeability.
Receptor Interactions: Methoxy and aminoethyl groups in analogs like 5-Methoxytryptamine are associated with serotonin receptor modulation . The aminoethyl group in the target compound may similarly interact with neurotransmitter receptors, though specific affinity data are unavailable.
Research Implications and Limitations
- Structural Insights : The compound’s design combines features of tryptamine (neurotransmitter-like backbone) and ester-functionalized indoles (stability for synthetic handling).
- Gaps in Data: No direct pharmacological or crystallographic studies on the compound are cited in the evidence. Comparisons rely on structural extrapolation from analogs .
- Synthetic Utility : The ethyl carboxylate group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced activity.
Biological Activity
Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Structural Characteristics
Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride features an indole ring system with an aminoethyl side chain at the third position and a carboxylate ester group. This structural configuration is crucial as it influences the compound's interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H14ClN2O2 |
| Molecular Weight | 250.71 g/mol |
| Structural Features | Indole core, aminoethyl substitution |
The biological activity of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound has been shown to bind with high affinity to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
- Antiviral Activity : Similar indole derivatives have demonstrated inhibitory effects against viruses such as influenza A, suggesting potential antiviral applications.
- Anticancer Properties : Research indicates that compounds with an indole structure can exhibit cytotoxic effects against various cancer cell lines, making them candidates for cancer therapy.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Effects : Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride has shown activity against bacterial and fungal strains.
- Neuropharmacological Effects : Its interaction with sigma receptors suggests potential applications in treating neurodegenerative disorders and pain management .
- Antioxidant Activity : The compound may also function as an antioxidant, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related indole derivatives, providing insights into the potential efficacy of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride:
- Antiviral Activity Study :
- Cytotoxicity Assessment :
- Neuroprotective Effects :
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride?
The synthesis typically involves functionalizing the indole core at positions 2 and 3. A common approach is to start with an indole-2-carboxylate ester and introduce the 2-aminoethyl group via alkylation or condensation. For example:
- Step 1 : Ethyl indole-2-carboxylate is reacted with a bromoethylamine derivative in the presence of a base (e.g., K₂CO₃) to introduce the 2-aminoethyl group .
- Step 2 : The product is treated with HCl to form the hydrochloride salt.
Key Considerations : Optimize reaction time and temperature to minimize side reactions (e.g., over-alkylation). Purification via column chromatography or recrystallization is critical for isolating the hydrochloride salt .
Q. Which spectroscopic techniques are essential for characterizing this compound?
A combination of methods is required:
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 mask to avoid inhalation or skin contact .
- Waste Disposal : Classify as hazardous organic waste; neutralize with a weak base before disposal .
- Emergency Measures : Use absorbent materials for spills and rinse exposed skin with water for 15 minutes .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved, and what challenges arise?
Q. What mechanistic insights explain side reactions during synthesis?
Q. How should researchers address discrepancies in reported melting points or spectral data?
Q. What methodologies evaluate the compound’s biological activity, given its structural features?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
